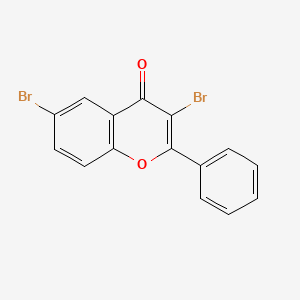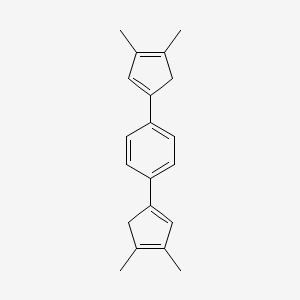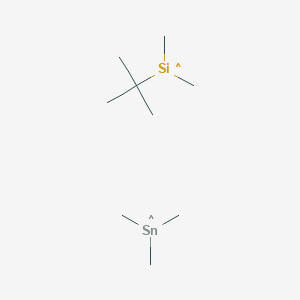![molecular formula C22H22N2O2 B14331924 9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one CAS No. 105961-25-9](/img/structure/B14331924.png)
9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Métodos De Preparación
The synthesis of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves several steps. One common method includes the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce quinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to form isoquinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Cyclization: Cyclization reactions can be used to form more complex structures from this compound.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one can be compared with other similar compounds such as:
Quinoline: A structurally related compound with different chemical properties and applications.
Isoquinoline: Another related compound with a similar structure but different reactivity and uses.
Benzopyrano[2,3-c]pyrazol-4(2H)-one: A compound with a similar core structure but different functional groups and applications.
The uniqueness of 9-(Dipropylamino)-5H-1
Propiedades
Número CAS |
105961-25-9 |
|---|---|
Fórmula molecular |
C22H22N2O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
9-(dipropylamino)chromeno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H22N2O2/c1-3-11-24(12-4-2)16-10-9-15-13-19-17-7-5-6-8-18(17)21(25)23-22(19)26-20(15)14-16/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Clave InChI |
QGAMVDSXCDSSRI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC2=C(C=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



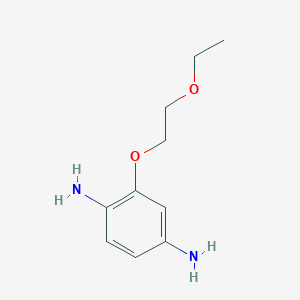

![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
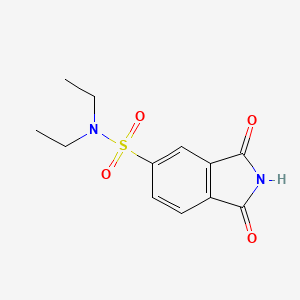
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
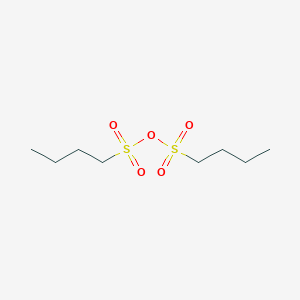

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
